Engineering Molecular Scaffolds: Physicochemical Profiling and Synthetic Applications of tert-Butyl 3-(2-aminopropyl)azetidine-1-carboxylate
Engineering Molecular Scaffolds: Physicochemical Profiling and Synthetic Applications of tert-Butyl 3-(2-aminopropyl)azetidine-1-carboxylate
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Executive Summary
In modern medicinal chemistry, transitioning from flat, sp²-hybridized aromatic rings to sp³-rich, three-dimensional scaffolds is a proven strategy for improving clinical success rates. tert-Butyl 3-(2-aminopropyl)azetidine-1-carboxylate (CAS: 1557741-13-5 / 2174002-67-4) [1.1][1] represents a highly versatile, bifunctional building block. By incorporating a conformationally restricted azetidine ring and an orthogonal protection strategy (a Boc-protected secondary amine alongside a free primary amine), this molecule serves as an elite precursor for peptidomimetics, central nervous system (CNS) penetrant drugs, and Proteolysis Targeting Chimeras (PROTACs).
This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural logic, and field-proven experimental workflows.
Physicochemical Properties & Molecular Profiling
Understanding the exact physicochemical parameters of this scaffold is critical for predicting its behavior in both synthetic workflows and biological systems. The azetidine ring significantly alters the basicity and lipophilicity compared to acyclic diamine counterparts.
Quantitative Data Summary
| Parameter | Value | Causality / Practical Relevance |
| CAS Numbers | 1557741-13-5 / 2174002-67-4 | Identifies the specific structural isomer for procurement and spectral validation[2][3]. |
| Molecular Formula | C₁₁H₂₂N₂O₂ | Determines exact mass for LC-MS validation workflows[4]. |
| Molecular Weight | 214.31 g/mol | Essential for precise stoichiometric calculations in coupling reactions[4]. |
| Physical State | Colorless to pale yellow clear liquid | Typical for low-MW aliphatic amines; requires careful transfer via positive displacement pipettes[5][6]. |
| Storage Conditions | 2–8 °C, Dark, Inert Atmosphere | Prevents primary amine oxidation and carbamate formation via atmospheric CO₂[6][7]. |
Causality in Property Expression: The lower lipophilicity (LogD) of this molecule compared to piperidine or pyrrolidine analogs is directly attributable to the smaller ring size, which reduces the hydrophobic hydrocarbon surface area. Furthermore, the ring strain of the azetidine alters the hybridization of the nitrogen lone pair, subtly reducing the basicity of the ring nitrogen. However, the primary amine on the 2-aminopropyl chain retains a standard high pKa (~9.8), ensuring it is protonated at physiological pH. This enhances aqueous solubility but necessitates careful pH control during organic extractions to prevent product loss in the aqueous layer.
Structural Logic & Conformational Dynamics
Why choose an azetidine over a standard alkyl chain? Conformational restriction reduces the entropic penalty upon target binding. When this building block is integrated into a drug molecule, the rigid azetidine core projects the 2-aminopropyl substituent into specific spatial vectors, improving target affinity. Azetidine derivatives are increasingly utilized in the structure-based drug design of brain-penetrant inhibitors (such as PDE9A inhibitors for Alzheimer's treatment) and IRAK-4 inhibitors[4][6].
Diagram 1: Logical relationship between the azetidine scaffold and optimized ADME properties.
Experimental Protocols: Selective Functionalization & Deprotection
As an application scientist, I emphasize that protocols must be self-validating . The primary challenge when working with tert-Butyl 3-(2-aminopropyl)azetidine-1-carboxylate is selectively reacting the primary amine without prematurely cleaving the acid-sensitive Boc group.
Protocol A: Amide Coupling via EDC/HOBt
Objective: Couple the primary amine to a target carboxylic acid while preserving the Boc group. Causality & Design: EDC/HOBt is chosen over stronger uronium coupling reagents (like HATU) to minimize epimerization of sensitive substrates and to maintain a mild pH profile. Diisopropylethylamine (DIPEA) is used as a sterically hindered, non-nucleophilic base to ensure the primary amine is fully deprotonated without attacking the active ester intermediate.
Step-by-Step Methodology:
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Preparation: Dissolve the target carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration) under an inert nitrogen atmosphere. Rationale: Nitrogen prevents oxidative degradation of the amine.
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Activation: Add EDC-HCl (1.2 eq) to the solution at 0 °C. Stir for 15 minutes. Rationale: Pre-activation at low temperature prevents thermal degradation of the active ester.
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Amine Addition: Add tert-Butyl 3-(2-aminopropyl)azetidine-1-carboxylate (1.1 eq) followed by DIPEA (3.0 eq) dropwise.
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Reaction & Monitoring: Allow the reaction to warm to room temperature over 4 hours.
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Self-Validation Checkpoint: Pull a 5 µL aliquot and run LC-MS. You must observe the [M+H]⁺ peak of the product with the Boc group intact. Diagnostic: If a peak at [M+H-56]⁺ (loss of t-butyl) or [M+H-100]⁺ (loss of Boc) appears, the reaction environment is too acidic. Adjust DIPEA equivalents immediately.
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Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: Orthogonal Boc Deprotection
Objective: Remove the Boc group to expose the secondary azetidine amine for subsequent functionalization.
Step-by-Step Methodology:
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Cleavage: Dissolve the purified intermediate in a 1:4 mixture of Trifluoroacetic Acid (TFA) and DCM at 0 °C. Rationale: 20% TFA provides sufficient protonation to cleave the Boc group while minimizing side reactions that occur in neat TFA.
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Self-Validation Checkpoint: Stir for 2 hours. Spot the reaction on a TLC plate alongside the starting material and use a Ninhydrin stain. The starting material will remain colorless, while the fully deprotected secondary amine will stain a vibrant purple upon heating.
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Isolation: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, yielding the TFA salt of the product.
Diagram 2: Experimental workflow for orthogonal functionalization and deprotection.
Applications in Targeted Protein Degradation (PROTACs)
In the rapidly expanding field of PROTACs, linker design is as critical as the selection of the warhead and E3 ligase ligand. The tert-Butyl 3-(2-aminopropyl)azetidine-1-carboxylate scaffold acts as an advanced linker precursor.
Mechanistic Insight: Traditional PEG linkers are highly flexible, which can lead to "linker collapse"—a phenomenon where the PROTAC folds onto itself via intramolecular hydrophobic interactions, preventing ternary complex formation. By embedding the rigid azetidine ring into the linker, researchers enforce an extended conformation. This maintains the necessary spatial distance between the target protein and the E3 ligase, facilitating optimal ubiquitination and subsequent proteasomal degradation.
Diagram 3: Signaling mechanism of a PROTAC utilizing a rigidified azetidine linker.
Sources
- 1. 1557741-13-5_CAS号:1557741-13-5_tert-Butyl 3-(2-aminopropyl)azetidine-1-carboxylate - 化源网 [chemsrc.com]
- 2. chemscene.com [chemscene.com]
- 3. CAS:1211586-09-2, 6-氨基-2-氮杂螺[3.3]庚烷-2-甲酸叔丁酯-毕得医药 [bidepharm.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. tert-Butyl 3-Aminoazetidine-1-carboxylate | 193269-78-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. 1-Boc-3-(Amino)azetidine | 193269-78-2 [chemicalbook.com]
- 7. 193269-78-2|tert-Butyl 3-aminoazetidine-1-carboxylate|BLD Pharm [bldpharm.com]
